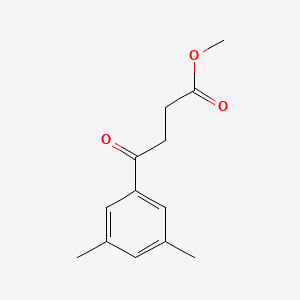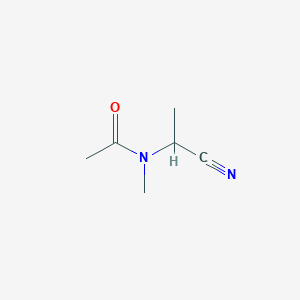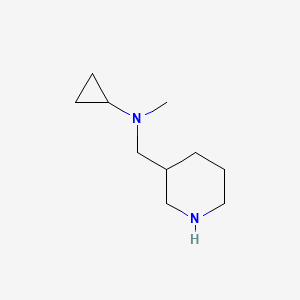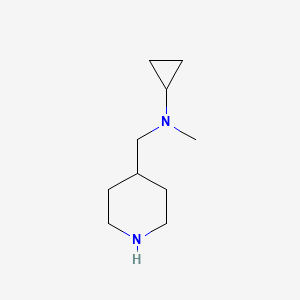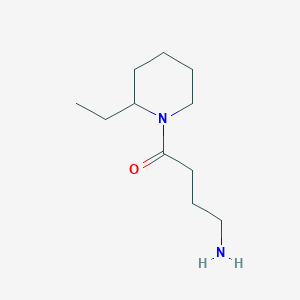![molecular formula C9H11N3 B7865605 2-[Ethyl(methyl)amino]nicotinonitrile](/img/structure/B7865605.png)
2-[Ethyl(methyl)amino]nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Ethyl(methyl)amino]nicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles. Nicotinonitriles are known for their wide range of therapeutic activities and have been studied extensively for their biological, therapeutic, and medicinal properties
准备方法
The synthesis of 2-[Ethyl(methyl)amino]nicotinonitrile can be achieved through various synthetic routes. One common method involves the multi-component reaction of arylaldehydes, methylketones, malononitrile, and ammonium acetate using tetrabutyl ammonium bromide as a catalyst in an aqueous medium . This method is efficient and environmentally friendly, providing high yields of the desired product. Industrial production methods may involve similar multi-step processes, optimized for large-scale synthesis.
化学反应分析
2-[Ethyl(methyl)amino]nicotinonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitrile oxides, while reduction can produce amines.
科学研究应用
2-[Ethyl(methyl)amino]nicotinonitrile has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, nicotinonitrile derivatives have shown potential as anticancer agents, antiviral agents, and inhibitors of various enzymes . The compound’s unique structure allows it to interact with specific molecular targets, making it valuable for drug discovery and development. In industry, it can be used in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-[Ethyl(methyl)amino]nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitrile group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . This interaction can affect various biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context.
相似化合物的比较
2-[Ethyl(methyl)amino]nicotinonitrile can be compared with other nicotinonitrile derivatives, such as Bosutinib, Milrinone, Neratinib, and Olprinone . These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and therapeutic applications. The uniqueness of this compound lies in its specific substituents, which confer distinct properties and potential uses. For example, its ethyl and methyl groups may enhance its lipophilicity and ability to cross cell membranes, making it more effective in certain applications.
属性
IUPAC Name |
2-[ethyl(methyl)amino]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-3-12(2)9-8(7-10)5-4-6-11-9/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLIZNGGEXUELS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1=C(C=CC=N1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
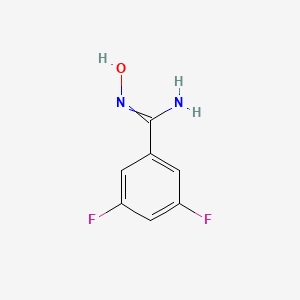
![N-[(4-chloro-3-fluorophenyl)methyl]oxan-4-amine](/img/structure/B7865543.png)







